2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole
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Description
2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C22H15Cl3N2 and its molecular weight is 413.73. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including compounds similar to 2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole, have been extensively studied for their potent antimicrobial properties. For instance, novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives demonstrated significant in vitro antibacterial activity against various bacterial strains and antifungal activity against C. albicans, highlighting the potential of benzimidazole compounds in combating microbial infections (Göker, Alp, & Yıldız, 2005). Moreover, a study on N,2,6-trisubstituted 1H-benzimidazole derivatives revealed potent antibacterial compounds against MSSA and MRSA, as well as significant antimicrobial activities against E. coli and S. faecalis. Additionally, these compounds exhibited cytotoxic effects on various cancer cells, underscoring the multifaceted applications of benzimidazole derivatives in medical research (Pham et al., 2022).
Anticancer Properties
The synthesis of new benzimidazole-1,2,3-triazole hybrids has been explored, with some derivatives demonstrating effective inhibitory activity against mushroom tyrosinase. These findings suggest the potential application of benzimidazole derivatives in the cosmetics, medicine, and food industry. Furthermore, molecular docking analysis indicated that these compounds could serve as promising candidates for various applications, providing insights into their potential as medicinal compounds (Mahdavi et al., 2018).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives are pivotal in exploring their potential applications. Studies have described the synthesis of various benzimidazole compounds, elucidating their structural and chemical properties. For instance, research on the synthesis of 1,2 disubstituted benzimidazoles using sodium acetate as a catalyst showcased an efficient and easy method, producing products with good yield. Such research contributes to understanding the chemical nature and potential applications of these compounds in various fields (S. A. et al., 2019).
Bioactivity and Molecular Structure
The bioactivity and molecular structure of benzimidazole derivatives are of significant interest due to their potential therapeutic applications. For example, the synthesis and molecular modeling of new polynuclear heterocyclic compounds containing benzimidazole derivatives revealed their antimicrobial activity against several pathogenic bacterial strains, highlighting the therapeutic potential of these compounds (Bassyouni et al., 2012).
Properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(2,4-dichlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2/c23-17-11-9-16(19(25)13-17)14-27-21-8-4-3-7-20(21)26-22(27)12-10-15-5-1-2-6-18(15)24/h1-13H,14H2/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTKDGIJIUIWIN-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.